molecular formula C19H18N2O5S2 B6527080 methyl (2E)-2-{[3-(benzenesulfonyl)propanoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 1321661-92-0

methyl (2E)-2-{[3-(benzenesulfonyl)propanoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B6527080
CAS No.: 1321661-92-0
M. Wt: 418.5 g/mol
InChI Key: RYUBHYNTQKKVBA-UHFFFAOYSA-N
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Description

Methyl (2E)-2-{[3-(benzenesulfonyl)propanoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a benzothiazole derivative characterized by a 1,3-benzothiazole core substituted with a methyl group at position 3, a methyl carboxylate ester at position 6, and an (E)-configured imino group linked to a 3-(benzenesulfonyl)propanoyl moiety. This structure combines electron-withdrawing (sulfonyl) and lipophilic (benzene) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

methyl 2-[3-(benzenesulfonyl)propanoylimino]-3-methyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S2/c1-21-15-9-8-13(18(23)26-2)12-16(15)27-19(21)20-17(22)10-11-28(24,25)14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUBHYNTQKKVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2E)-2-{[3-(benzenesulfonyl)propanoyl]imino}-3-methyl-2,3-dihydro-1,3-benzothiazole-6-carboxylate (CAS Number: 1321661-92-0) is a compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by case studies and research findings.

  • Molecular Formula : C19H18N2O5S2
  • Molecular Weight : 418.5 g/mol
  • Structural Features : The compound features a benzothiazole ring, a sulfonyl group, and an imino linkage which are significant for its biological interactions.

Antimicrobial Activity

Benzothiazole derivatives have been reported to exhibit significant antimicrobial properties. A study highlighted that various benzothiazole derivatives demonstrated antibacterial and antifungal activities against a range of pathogens. The minimal inhibitory concentration (MIC) for some derivatives was as low as 50 μg/mL, indicating potent activity against tested organisms .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundMIC (μg/mL)Activity Type
Compound A50Antibacterial
Compound B70Antifungal
This compoundTBDTBD

Anticancer Activity

Research has indicated that benzothiazole derivatives possess anticancer properties through various mechanisms, including the induction of apoptosis in cancer cells. For instance, in vitro studies have shown that related compounds can inhibit cell proliferation in human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). These compounds were evaluated for their ability to inhibit key signaling pathways involved in cancer progression .

Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effect of several benzothiazole derivatives on the growth of MDA-MB-231 and SK-Hep-1 cell lines. The results indicated a dose-dependent inhibition of cell proliferation with IC50 values ranging from 30 to 70 μM for the most active compounds.

Anti-inflammatory Activity

Benzothiazole derivatives have also been investigated for their anti-inflammatory effects. A study reported that certain derivatives could significantly reduce the production of pro-inflammatory cytokines in vitro. This suggests a potential therapeutic role in treating inflammatory diseases .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Many benzothiazoles act as inhibitors of enzymes involved in critical pathways such as those regulating cell proliferation and inflammation.
  • Receptor Binding : The compound may bind to specific receptors or proteins involved in disease processes, altering their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Benzothiazole Family

Ethyl 2-(4-bromobenzoyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate ()

  • Structural Similarities : Shares the 3-methyl-1,3-benzothiazole core and a carboxylate ester at position 4.
  • Key Differences: The imino substituent is a 4-bromobenzoyl group instead of 3-(benzenesulfonyl)propanoyl. The ester group is ethyl rather than methyl.
  • These differences may affect solubility and target binding .
Heterocyclic Analogues: Thiazine and Benzoxazole Derivatives

6-Mesityl-4-phenyl-3,6-dihydro-2H-1,3-thiazine-2-thione (1e, )

  • Structural Features : A thiazine ring with mesityl and phenyl substituents and a thione group.
  • The thione group (C=S) offers distinct reactivity compared to the carboxylate ester in the target compound.
  • Synthesis : Prepared via phosphonate-mediated cyclization, contrasting with the target’s likely condensation-based synthesis .

Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates ()

  • Structural Features : Benzoxazole core (oxygen instead of sulfur) with aryl substituents and a carboxylate ester.
  • Comparison: Oxygen in benzoxazole reduces electron density compared to sulfur in benzothiazole, altering electronic properties and binding affinities.

Quantitative Structure-Activity Relationship (QSAR) and Similarity Metrics

Chemical Similarity Analysis
  • Tanimoto and Dice Indices : Computational tools () quantify structural similarity. For example, the target compound and its ethyl ester analogue () likely exhibit high Tanimoto scores due to shared benzothiazole and carboxylate motifs. Substituent variations (sulfonyl vs. bromobenzoyl) reduce similarity, impacting predicted bioactivity .
  • Bioactivity Correlation : demonstrates that structurally similar compounds cluster in bioactivity profiles. The sulfonyl group may confer unique protein-binding interactions compared to halogenated analogues .
Limitations of Similarity Metrics ()
  • Molecular descriptors may fail to capture bioisosteric effects or 3D conformational preferences. For instance, the sulfonyl group’s geometry could lead to divergent interactions despite structural similarity to carbonyl-containing analogues .
Physicochemical Comparison
Property Target Compound Ethyl Ester Analogue () Benzoxazole ()
Core Heteroatom Sulfur (benzothiazole) Sulfur (benzothiazole) Oxygen (benzoxazole)
Substituent Benzenesulfonylpropanoyl 4-Bromobenzoyl Aryl groups
Polarity High (sulfonyl group) Moderate (bromine) Moderate (ester/aryl)
Synthetic Yield Not reported Not reported 30–59% ()

Research Findings and Implications

  • Structural Flexibility : The benzothiazole core tolerates diverse substituents (e.g., sulfonyl, bromobenzoyl), enabling tailored physicochemical properties.
  • Bioactivity Potential: Sulfonyl groups may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase), whereas halogenated analogues could exhibit cytotoxicity via halogen bonding .
  • Synthetic Challenges : Impurity separation (e.g., inseparable mixtures in ) highlights the need for optimized purification protocols.

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